molecular formula C14H13NO4 B8581332 4-(2,6-Dimethyl-4-nitrophenoxy)phenol CAS No. 112556-09-9

4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Cat. No. B8581332
M. Wt: 259.26 g/mol
InChI Key: KRZOQVXMLPZQFL-UHFFFAOYSA-N
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Patent
US06790978B2

Procedure details

A mixture of the title A compound, 3,5-dimethyl-4-(4′-methoxyphenoxy)nitrobenzene (16.4 g, 60 mmol), acetic acid (AcOH; 100 mL) and aqueous 48% hydrobromic acid (HBr; 100 mL) is heated at 120° C. for 16 h. The mixture is cooled to RT, diluted with water (200 mL) and the precipitated product is collected by vacuum filtration, washed with water and hexanes and dried in vacuo to afford 3,5-dimethyl-4-(4′-hydroxyphenoxy)nitrobenzene: NMR (CDCl3) 2.22 (s, 6H), 6.62 (d, 2H, J=8.7), 6.77 (d, 2H, J=8.7), 8.0 (s, 2H).
Name
3,5-dimethyl-4-(4′-methoxyphenoxy)nitrobenzene
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N+:18]([O-:20])=[O:19])[CH:5]=[C:6]([CH3:17])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=1.C(O)(=O)C.Br>O>[CH3:1][C:2]1[CH:3]=[C:4]([N+:18]([O-:20])=[O:19])[CH:5]=[C:6]([CH3:17])[C:7]=1[O:8][C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1

Inputs

Step One
Name
3,5-dimethyl-4-(4′-methoxyphenoxy)nitrobenzene
Quantity
16.4 g
Type
reactant
Smiles
CC=1C=C(C=C(C1OC1=CC=C(C=C1)OC)C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to RT
FILTRATION
Type
FILTRATION
Details
the precipitated product is collected by vacuum filtration
WASH
Type
WASH
Details
washed with water and hexanes
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1OC1=CC=C(C=C1)O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.